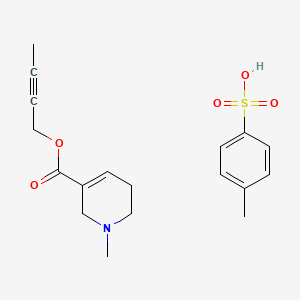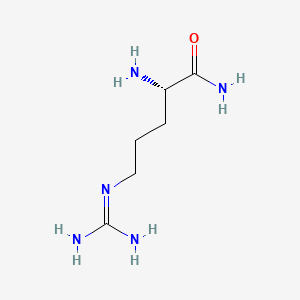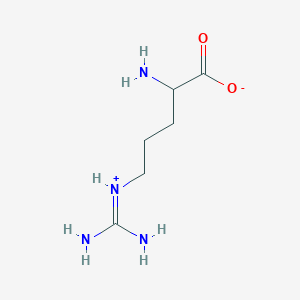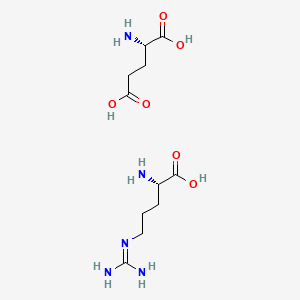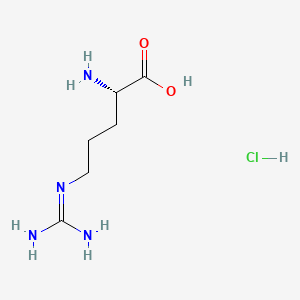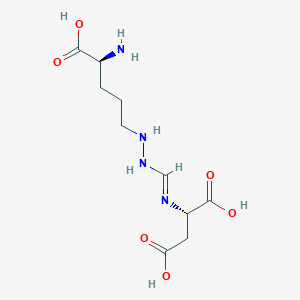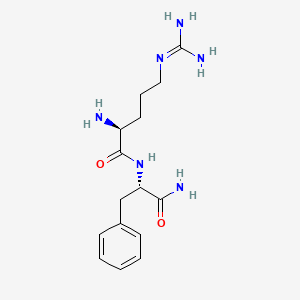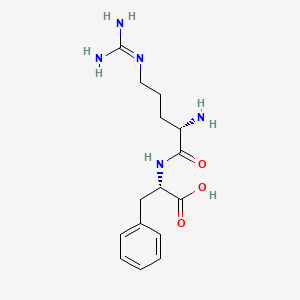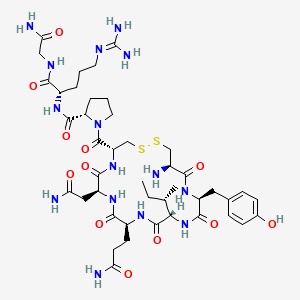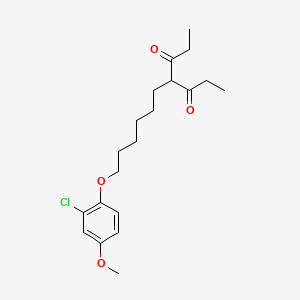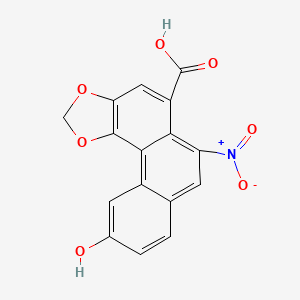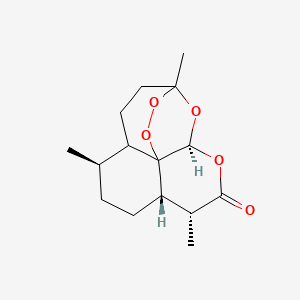
Avatrombopag
Übersicht
Beschreibung
Avatrombopag, sold under the brand name Doptelet, is a medication used for certain conditions that lead to thrombocytopenia (low platelets) such as thrombocytopenia associated with chronic liver disease in adults who are to undergo a planned medical or dental procedure . It is an orally administered drug that mimics the natural compound (thrombopoietin) responsible for stimulating the production of platelets, an essential component of the clotting process that prevents excessive bleeding .
Synthesis Analysis
The key steps for the synthesis of this compound involve a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction . This compound is produced by hydrolysis of an ester produced from 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid and 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine .Molecular Structure Analysis
This compound has a molecular formula of C29H34Cl2N6O3S2 and a molecular weight of 649.65 . It is > 96% bound to human plasma proteins according to in vitro data .Chemical Reactions Analysis
This compound is an orally administered, nonpeptide thrombopoietin receptor agonist (TPO-RA) that mimics the biological activities of TPO . It is associated with a significantly greater platelet response than placebo in patients with chronic ITP .Physical And Chemical Properties Analysis
This compound has a molecular weight of 649.65 and is soluble in DMSO . It is available as a 20-mg tablet administered orally .Wissenschaftliche Forschungsanwendungen
Behandlung der Immunthrombozytopenie (ITP)
Avatrombopag hat in klinischen Studien eine Thrombozytenantwort für chronische ITP erzielt . Im Gegensatz zu Eltrombopag oder Hetrombopag zeigt es keine Hepatotoxizität . In der klinischen Praxis wurde festgestellt, dass nach der Anwendung von this compound bei 88 % der Patienten eine Thrombozytenantwort erzielt wurde und bei 70 % der Patienten eine vollständige Thrombozytenantwort beobachtet wurde .
Behandlung der Thrombozytopenie bei Ineffektivität von TPO oder TPORA
Eine prospektive, einarmige, explorative klinische Studie wurde konzipiert, um die Wirksamkeit und Sicherheit von this compound bei der Behandlung von Thrombozytopenie bei Ineffektivität von TPO oder TPORA zu bewerten . Nach 4 Wochen Behandlung zeigten 17 Patienten eine Reaktion auf das Medikament .
Behandlung der Hepatitis B
This compound wurde für Patienten mit aktiver Hepatitis B gewählt . Es zeigte sich, dass es bei diesen Patienten wirksam ist .
Behandlung von Leberinsuffizienz
Patienten mit Leberinsuffizienz vor der Anwendung von TPO-RA wurden mit this compound behandelt . Es zeigte sich, dass es bei diesen Patienten wirksam ist .
Behandlung der Autoimmunhepatitis
This compound wurde für einen Patienten mit Autoimmunhepatitis gewählt . Es zeigte sich, dass es bei diesem Patienten wirksam ist .
Behandlung von Leberläsionen nach der Anwendung von Eltrombopag
Patienten mit Leberläsionen nach der Anwendung von Eltrombopag wurden mit this compound behandelt . Es zeigte sich, dass es bei diesen Patienten wirksam ist .
Behandlung der Myelofibrose nach der Anwendung von Eltrombopag
Ein Patient mit Myelofibrose nach der Anwendung von Eltrombopag wurde mit this compound behandelt . Es zeigte sich, dass es bei diesem Patienten wirksam ist .
Behandlung der Chemotherapie-induzierten Thrombozytopenie (CIT)
Patienten mit Chemotherapie-induzierter Thrombozytopenie (CIT) wurden mit this compound behandelt . Es zeigte sich, dass es bei diesen Patienten wirksam ist .
Zusammenfassend lässt sich sagen, dass this compound mehrere Vorteile bietet, wie die orale Einnahme, keine Hepatotoxizität, gute Sicherheit und einen raschen Anstieg der Thrombozytenzahl . Es hat sich gezeigt, dass es bei einer Vielzahl von Erkrankungen wirksam ist, insbesondere bei Erkrankungen im Zusammenhang mit Thrombozytenstörungen .
In Vivo
In vivo studies of avatrombopag have been conducted in both animal and human models. In animal models, this compound has been shown to increase platelet counts in a dose-dependent manner. In human studies, this compound has been shown to be effective in increasing platelet counts in patients with chronic liver disease.
In Vitro
In vitro studies of avatrombopag have been conducted using cell culture systems. These studies have shown that this compound binds to the this compound receptor and stimulates the production of platelets in a dose-dependent manner.
Wirkmechanismus
Target of Action
Avatrombopag primarily targets the thrombopoietin receptor (TPOR; MPL) . This receptor plays a crucial role in the proliferation and differentiation of megakaryocytes, the cells responsible for the production of platelets .
Mode of Action
As a thrombopoietin receptor agonist, this compound mimics the action of thrombopoietin, the primary regulator of platelet production . By binding to and stimulating the TPOR, this compound promotes the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . This results in an increased production of platelets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thrombopoietin signaling pathway. By acting as an agonist at the TPOR, this compound stimulates the signaling cascade that leads to the production of platelets. The downstream effects include an increase in the number of circulating platelets, without increasing platelet activation .
Pharmacokinetics
This compound is orally bioavailable and is absorbed slowly with a short lag time of 0.5-0.75 hours . It reaches maximum plasma concentration after 6-8 hours . Steady state is achieved by day 5 in multiple-dose studies . The exposure to this compound increases proportionally to the dose up to 80 mg . It is mainly metabolized by cytochrome P450 enzymes and excreted in feces .
Result of Action
The primary result of this compound’s action is an increase in platelet count . This is particularly beneficial for patients with conditions such as chronic liver disease and chronic immune thrombocytopenia, where thrombocytopenia (low platelet count) is a common complication . By increasing platelet counts, this compound can reduce the need for platelet transfusions before surgical procedures .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patients with a history of liver disease may respond differently to the drug . Furthermore, the drug’s action can be affected by other treatments the patient is receiving. For example, in a real-world clinical practice study, nearly half of the patients were able to discontinue more than one concomitant medication after this compound treatment .
Biologische Aktivität
Avatrombopag has been shown to be a potent agonist of the this compound receptor. In vitro studies have shown that this compound binds to the this compound receptor with high affinity and stimulates the production of platelets in a dose-dependent manner.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound stimulates the production of platelets, as well as the production of other proteins involved in the coagulation cascade. In addition, it has been shown to increase the expression of cytokines and adhesion molecules, which are important for the proper functioning of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of avatrombopag in laboratory experiments has several advantages. This compound is a small molecule, which makes it relatively easy to synthesize and manipulate in the laboratory. In addition, it has a high affinity for the this compound receptor and is able to stimulate the production of platelets in a dose-dependent manner. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not possible to use this compound to study the effects of this compound receptor activation in vivo, as it is rapidly metabolized in the body.
Zukünftige Richtungen
The use of avatrombopag in clinical practice is still in its early stages, and there are a number of potential future directions for research. These include further studies of its safety and efficacy in different patient populations, as well as the development of new formulations and delivery systems. In addition, further research is needed to understand the mechanism of action of this compound and to explore its potential use in other conditions, such as immune thrombocytopenia and chemotherapy-induced thrombocytopenia. Finally, research is needed to explore the potential use of this compound in combination with other drugs, such as anticoagulants and platelet aggregation inhibitors, to improve its efficacy and safety.
Eigenschaften
IUPAC Name |
1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZJKCQENFPZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205667 | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist that stimulates proliferation and differentiation of megakaryocytes from bone marrow progenitor cells resulting in an increased production of platelets. Avatrombopag is not competitive with thrombopoietin for binding to the TPO receptor and has an additive pharmacological effect with TPO on platelet production. Avatrombopag is a thrombopoietin receptor (TPOR; MPL) agonist, with possible megakaryopoiesis stimulating activity. After administration, avatrombopag binds to and stimulates the platelet thrombopoeitin receptor (TPOR), which can lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This process increases the production of platelets and may serve to prevent chemotherapy-induced thrombocytopenia (CIT). TPOR is classified as a cytokine receptor and as a member of the hematopoietin receptor superfamily. | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
570406-98-3 | |
| Record name | Avatrombopag | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570406-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avatrombopag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVATROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



